molecular formula C6H11ClO2 B093202 tert-Butyl chloroacetate CAS No. 107-59-5

tert-Butyl chloroacetate

Cat. No. B093202
CAS RN: 107-59-5
M. Wt: 150.6 g/mol
InChI Key: KUYMVWXKHQSIAS-UHFFFAOYSA-N
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Description

Tert-Butyl chloroacetate is a chemical compound that is not directly mentioned in the provided papers, but its related chemistry can be inferred from the synthesis and reactions of similar tert-butyl compounds. These compounds are often used in organic synthesis due to their steric bulk and ability to protect functional groups during reactions 10.

Synthesis Analysis

The synthesis of tert-butyl compounds can be complex and diverse. For instance, tert-butyl propionate and methyl isobutyrate can be arylated using palladium-catalyzed reactions with chloroarenes, indicating that similar methods could potentially be applied to the synthesis of tert-butyl chloroacetate . Additionally, tert-butyl diazoacetate is used in enantioselective three-component reactions to produce α,β-bis(arylamino) acid derivatives, which suggests that tert-butyl chloroacetate could also be involved in multi-component reactions .

Molecular Structure Analysis

While the molecular structure of tert-butyl chloroacetate is not directly analyzed in the provided papers, the structure of related tert-butyl compounds can be inferred to have significant steric hindrance due to the bulky tert-butyl group. This steric bulk can influence the reactivity and stability of the compounds, as seen in the case of tert-butyl hypofluorite, which despite being sterically crowded, can still add to olefins .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds vary widely. For instance, tert-butyl hypofluorite is characterized by a melting point around -94°C and a boiling point of about +40°C . The stability of tert-butyl compounds can also be significant, as seen with tert-butylpentafluorophenylmethylchlorosilane, which forms hydrolytically stable derivatives . These properties are important for the practical use of tert-butyl compounds in synthesis and their handling in a laboratory setting.

Scientific Research Applications

  • Synthesis of Imidazol-1-yl-acetic Acid Hydrochloride

    • Application : tert-Butyl chloroacetate is used in the synthesis of imidazol-1-yl-acetic acid hydrochloride .
  • Synthesis of Cis-Disubstituted Aziridine Ester via Aza-Darzens Reaction

    • Application : tert-Butyl chloroacetate is used in the synthesis of cis-disubstituted aziridine ester via aza-Darzens reaction .
  • Synthesis of 1,10-Diaza-18-Crown-6 Based Sensors Bearing a Coumarin Fluorophore

    • Application : tert-Butyl chloroacetate is used in the synthesis of 1,10-diaza-18-crown-6 based sensors bearing a coumarin fluorophore .
  • Synthesis of tert-butyl acetate

    • Application : tert-Butyl chloroacetate is used in the synthesis of tert-butyl acetate via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites .
    • Results : The conversion of acetic acid could reach 72% with the selectivity of tert-butyl acetate (TBAC) as high as 97% .

Safety And Hazards

Tert-Butyl chloroacetate is classified as a flammable liquid and vapor. It can cause skin and eye irritation. It is toxic if inhaled and harmful if swallowed or in contact with skin . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

The ability to selectively transesterify β-keto esters using tert-Butyl chloroacetate is a useful transformation in organic synthesis. The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that tert-Butyl chloroacetate will continue to be an important compound in organic synthesis.

properties

IUPAC Name

tert-butyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYMVWXKHQSIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059351
Record name 1,1-Dimethylethyl chloroacetate
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Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl chloroacetate

CAS RN

107-59-5
Record name tert-Butyl chloroacetate
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Record name tert-Butyl chloroacetate
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Record name tert-Butyl chloroacetate
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Record name Acetic acid, 2-chloro-, 1,1-dimethylethyl ester
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Record name 1,1-Dimethylethyl chloroacetate
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Record name tert-butyl chloroacetate
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Record name TERT-BUTYL CHLOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
M Waki, J Meienhofer - The Journal of Organic Chemistry, 1977 - ACS Publications
… The synthetic route to the preparation of iV“-formylglycine tert-butyl ester by treatment of tertbutyl chloroacetate with formamide6 is not applicable to optically active amino acids without …
Number of citations: 165 pubs.acs.org
LC Bateman, ED Hughes - Journal of the Chemical Society (Resumed …, 1940 - pubs.rsc.org
In a previous paper (J., 1937, 1187) we recorded that the rate of reaction of tert.-butyl chloride with water in formic acid as solvent was of the first order and independent of the water …
Number of citations: 0 pubs.rsc.org
A Kowalkowska, A Jonczyk - Organic Process Research & …, 2010 - ACS Publications
… The reactions of isopropyl- or tert-butyl-chloroacetate with aldehydes and ketones carried out in the presence of solid sodium hydroxide in THF, without a phase-transfer catalyst, afford …
Number of citations: 3 pubs.acs.org
SS Ratrout, AM Al Sarabi, KA Sweidan - Pharmaceutical Chemistry …, 2015 - Springer
… of imidazole with tert-butyl chloroacetate in the presence of … Since tert-butyl chloroacetate has two electrophilic active … ) was added to the tert-butyl chloroacetate solution at low …
Number of citations: 10 link.springer.com
V Kellner, S Pokorný, M Kubín… - Collection of …, 1978 - cccc.uochb.cas.cz
… Tert-butyl chloroacetate was prepared from chloroacetyl chloride and tert-butyl alcohol in … Tert-butyl azidoacetate was prepared from tert-butyl chloroacetate and sodium azide23. The …
Number of citations: 5 cccc.uochb.cas.cz
T TAKAHASHI, M MURAOKA, M CAPO… - Chemical and …, 1995 - jstage.jst.go.jp
… chiral lithium amides was achieved between tert-butyl chloroacetate and aromatic aldehydes to … Darzens reaction between tert—butyl chloroacetate and aromatic aldehydes by using …
Number of citations: 36 www.jstage.jst.go.jp
SK Singh, N Manne, PC Ray… - Beilstein journal of organic …, 2008 - beilstein-journals.org
… b & c, Scheme 1) we chose tert-butyl chloroacetate as an efficient and cheaper (compared to tert… by reacting 1 with stoichiometric amount of tert-butyl chloroacetate in the presence of K 2 …
Number of citations: 27 www.beilstein-journals.org
N Gonsior, S Schmitz, H Ritter - Macromolecular Chemistry and …, 2010 - Wiley Online Library
… Therefore, monomer 3 was synthesized simply by mixing N,N-dimethylaminoethyl methacrylate (1) and tert-butyl chloroacetate (2) at ambient temperature without solvent and …
Number of citations: 2 onlinelibrary.wiley.com
S Hu, G Liang, D Fang, Y Gan, X Hu - Acta Crystallographica Section …, 2011 - scripts.iucr.org
… The title compound is a type of thiazolidinedione material, which was synthesised from rosiglitazone and tert-butyl chloroacetate. In this paper, we report the synthesis and crystal …
Number of citations: 11 scripts.iucr.org
NN Al-Mohammed, Y Alias, Z Abdullah… - … Section E: Structure …, 2012 - scripts.iucr.org
… The title compound is the condensation product of the reaction of benzimidazole with tert-butyl chloroacetate. The benzimidazole ring make a dihedral angle of 84.5 (3) with the plane …
Number of citations: 2 scripts.iucr.org

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